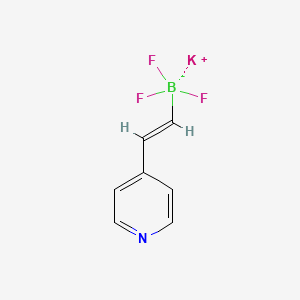
Potassium (E)-trifluoro(2-(pyridin-4-yl)vinyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide is a specialized organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their stability and reactivity in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide can be synthesized through a series of reactions involving the appropriate pyridine derivative and boron trifluoride. The general synthetic route involves the reaction of pyridine with boron trifluoride in the presence of a base, followed by the addition of potassium fluoride to form the desired potassium trifluoroborate salt .
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a stable and usable form .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced to form corresponding reduced products.
Substitution: The compound is known to participate in substitution reactions, particularly in the presence of suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide depend on the specific reaction type. For example, in Suzuki-Miyaura cross-coupling reactions, the compound forms biaryl products, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group enhances the compound’s reactivity and stability, allowing it to act as an effective reagent in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Potassium vinyltrifluoroborate: Known for its use in vinylation reactions and similar stability and reactivity properties.
Potassium 2-fluoropyridine-4-trifluoroborate: Another pyridine-based trifluoroborate with applications in organic synthesis.
Uniqueness
Potassium trifluoro[(E)-2-(pyridin-4-yl)ethenyl]boranuide stands out due to its specific structural features, which provide unique reactivity patterns and make it particularly useful in certain cross-coupling reactions. Its stability under various conditions also makes it a preferred choice in many synthetic applications .
Properties
Molecular Formula |
C7H6BF3KN |
|---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-pyridin-4-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h1-6H;/q-1;+1/b4-1+; |
InChI Key |
REXOIIGZRIZUMG-DYVSEJHDSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC=NC=C1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=NC=C1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















